molecular formula C14H12O3 B134063 4-Phenoxyphenylacetic acid CAS No. 6328-74-1

4-Phenoxyphenylacetic acid

Cat. No.: B134063
CAS No.: 6328-74-1
M. Wt: 228.24 g/mol
InChI Key: VARVNFDGRLLTCI-UHFFFAOYSA-N
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Description

4-Phenoxyphenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43857. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biosynthesis and Metabolism in Microorganisms

Research indicates that 4-Phenoxyphenylacetic acid (4-HPA) plays a significant role in microbial metabolism and biosynthesis. A study revealed the efficient biosynthesis of 3, 4-dihydroxyphenylacetic acid, a compound with strong anti-oxidative activity, in Escherichia coli. This process involved enhancing the shikimate pathway and disrupting pykA and pykF to conserve phosphoenolpyruvate for 4-HPA production (Li et al., 2019). Another study focused on the purification and properties of 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida, key in the microbial degradation of phenylalanine, tyrosine, and aromatic amines (Raju, Kamath, & Vaidyanathan, 1988).

Role in Pharmaceutical and Food Industries

4-HPA has potential applications in the food and pharmaceutical industries due to its properties. For instance, it can act as a peptide mimic, interacting with a proton-coupled oligopeptide transporter, showing that a peptide bond is not required for rapid translocation through this transporter (Temple et al., 1998).

Hemoglobin Allosteric Modifiers

4-HPA derivatives have been studied for their ability to decrease the oxygen affinity of human hemoglobin A, making them potential allosteric effectors of hemoglobin. This has implications for clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply (Randad et al., 1991).

Plant Metabolism

In higher plants, 4-HPA is part of the biosynthesis and metabolism process. Studies have shown that 2-Hydroxyphenylacetic acid, related to 4-HPA, is derived from the shikimic acid pathway and is involved in various metabolic pathways in plants (Kindl, 1969).

Biotechnological Production

Advancements in biotechnology have enabled the microbial biosynthesis system for the de novo production of 4HPAA from glucose in Escherichia coli, which is an important building block for synthesizing drugs and agrochemicals (Shen et al., 2019).

Safety and Hazards

4-Phenoxyphenylacetic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is very toxic to aquatic life .

Mechanism of Action

Target of Action

It is used in the preparation of potential inhibitors of collagen-induced aggregation of human thrombocytes , suggesting that it may interact with proteins involved in this process.

Mode of Action

As a potential inhibitor of collagen-induced aggregation of human thrombocytes

Biochemical Pathways

It is a predicted metabolite of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline , suggesting it might be involved in the metabolic pathways of this compound.

Properties

IUPAC Name

2-(4-phenoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARVNFDGRLLTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979361
Record name (4-Phenoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6328-74-1
Record name 6328-74-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Phenoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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